4-fluoro-3-methyl-1H-indole
Description
4-Fluoro-3-methyl-1H-indole (C₉H₈FN) is a halogenated indole derivative featuring a fluorine atom at the 4-position and a methyl group at the 3-position of the indole ring. Key structural identifiers include:
Properties
IUPAC Name |
4-fluoro-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNRJJOZMNBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazines and ketones under acidic conditions . For this compound, the starting materials would include 4-fluorophenylhydrazine and a suitable methyl ketone. The reaction typically requires heating and the presence of an acid catalyst such as hydrochloric acid or acetic acid.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated methylindole . This method allows for greater control over the substitution pattern on the indole ring and can be performed under milder conditions compared to the Fischer synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale versions of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to increase efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid or an aldehyde.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine, chlorine) for halogenation.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides for reducing the fluorine atom.
Major Products
Nitration: 4-Fluoro-3-methyl-5-nitro-1H-indole.
Oxidation: 4-Fluoro-3-carboxy-1H-indole or 4-fluoro-3-formyl-1H-indole.
Reduction: this compound derivatives with reduced fluorine content.
Scientific Research Applications
4-Fluoro-3-methyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methyl group can influence its metabolic stability and bioavailability .
Comparison with Similar Compounds
Substituent Effects at the 4-Position
Compounds with varying 4-position substituents demonstrate distinct physical and chemical properties:
Key Insight : Fluorine’s electron-withdrawing nature and small size result in lower melting points compared to bulkier substituents like methoxy. Chlorine, though larger, may disrupt crystal packing, further reducing melting points.
Substituent Effects at the 3-Position
The 3-position’s substituent significantly impacts reactivity and intermolecular interactions:
Key Insight : Methyl groups favor lipophilicity, while polar substituents (e.g., hydroxymethyl) enhance solubility and intermolecular interactions. Difluoromethyl groups introduce unique electronic effects, influencing reactivity in synthetic applications.
Biological Activity
4-Fluoro-3-methyl-1H-indole is a synthetic compound belonging to the indole family, characterized by a fluorine atom at the fourth position and a methyl group at the third position of the indole ring. This compound has gained attention due to its diverse biological activities, particularly in medicinal chemistry and drug development. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure allows for various electrophilic substitutions and nucleophilic reactions, enhancing its reactivity and biological activity. The presence of the fluorine atom increases the compound's electrophilicity, facilitating interactions with biological targets, such as enzymes and receptors involved in various cellular processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it affects various cancer cell lines, demonstrating potential as a candidate for developing new anticancer agents. The unique substitution pattern may enhance its ability to interact with biological targets related to cancer progression.
Antimicrobial and Antiviral Effects
Indole derivatives, including this compound, have been reported to possess antimicrobial and antiviral properties. These compounds can inhibit the replication of certain viruses and exhibit activity against various bacterial strains.
The molecular mechanisms underlying the biological activities of this compound involve:
- Binding Interactions : The compound binds with high affinity to multiple receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit or activate specific enzymes, affecting biochemical pathways crucial for cell survival and proliferation.
- Gene Expression Modulation : The compound can alter gene expression profiles, impacting cellular metabolism and function .
Study on Anticancer Activity
In a study evaluating the anticancer effects of this compound on human cancer cell lines, it was found to induce apoptosis in a dose-dependent manner. The compound demonstrated IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating its effectiveness in inhibiting cancer cell growth.
Antimicrobial Activity Assessment
Another study assessed the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, with Minimum Inhibitory Concentration (MIC) values ranging from 5 µg/mL to 15 µg/mL depending on the bacterial species tested.
Summary of Biological Activities
| Activity Type | Observed Effects | IC50/MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | IC50: 10 - 20 µM |
| Antimicrobial | Inhibits growth of bacterial strains | MIC: 5 - 15 µg/mL |
| Antiviral | Inhibits viral replication | Not specified |
| Enzyme Interaction | Modulates enzyme activity | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
